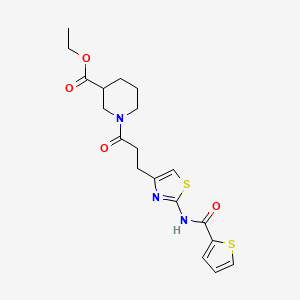

Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate

Descripción

Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate is a heterocyclic compound featuring a thiophene-carboxamido-thiazole core conjugated to a piperidine ring via a propanoyl linker, with an ethyl ester group at the piperidine-3-position. The thiophene group enhances aromatic interactions, while the ester functionality may influence solubility and metabolic stability.

Propiedades

IUPAC Name |

ethyl 1-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-2-26-18(25)13-5-3-9-22(11-13)16(23)8-7-14-12-28-19(20-14)21-17(24)15-6-4-10-27-15/h4,6,10,12-13H,2-3,5,7-9,11H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPCAHMYSRDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula: C19H23N3O4S2

Molecular Weight: 421.5 g/mol

CAS Number: 1334372-53-0

Synthesis

The synthesis of this compound involves multiple steps, typically starting from the thiophene and thiazole derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, piperidine derivatives have been tested against HIV strains, showing promising results in inhibiting viral replication .

- Antimicrobial Properties : Compounds containing thiophene and thiazole moieties have demonstrated significant antimicrobial activity. For example, derivatives of thiophene have been noted for their effectiveness against various bacterial strains, suggesting that ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate may possess similar properties .

- Insecticidal and Fungicidal Activity : The compound's structural analogs have shown efficacy in agricultural applications, particularly in inhibiting fungal pathogens and pests. In bioassays, certain derivatives achieved higher inhibition rates than standard fungicides like azoxystrobin .

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

- Study on Piperidine Derivatives : A study reported that piperidine-based compounds exhibited significant activity against HIV-1 by targeting specific viral proteins. The selectivity index (SI) values indicated a favorable therapeutic window, making these compounds potential candidates for further development .

- Fungicidal Activity Testing : Another research evaluated various thiazole-piperidine derivatives for their fungicidal properties against Pseudoperonospora cubensis. Some compounds showed a complete inhibition rate, outperforming conventional treatments .

Data Table of Biological Activities

| Activity Type | Compound Type | Effective Concentration (μg/mL) | Result |

|---|---|---|---|

| Antiviral | Piperidine Derivative | Varies | Significant inhibition of HIV |

| Antimicrobial | Thiophene Derivative | Varies | Effective against bacteria |

| Fungicidal | Thiazole-Piperidine Derivative | 200 | 100% inhibition vs. azoxystrobin |

| Insecticidal | Aryl Thiazole Piperidine Amides | 200 | Comparable efficacy to standards |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Piperazine/Piperidine Scaffolds

Several analogues share structural motifs with the target compound, particularly thiazole-heterocycle conjugates. Key examples from the literature include:

Key Structural Differences :

- Substituents : The thiophene-carboxamido group in the target compound replaces the aryl-urea groups in 10d–10f. Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to urea’s hydrogen-bonding capacity .

Functional Implications

- Urea vs. Thiophene-Carboxamido: Urea groups in 10d–10f are strong hydrogen-bond donors/acceptors, ideal for targeting polar enzyme active sites.

- Trifluoromethyl/Chloro Substituents : 10d–10f incorporate halogenated or fluorinated groups, which enhance metabolic stability and binding affinity through hydrophobic and electrostatic effects. The absence of such groups in the target compound suggests a different pharmacodynamic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate, and how can intermediates be optimized?

- Methodology : Utilize a multi-step approach combining thiazole ring formation (via Hantzsch thiazole synthesis) and piperidine acylation. For example, thiophene-2-carboxamide can be coupled to a thiazole intermediate using carbodiimide-mediated amidation . Piperidine carboxylate derivatives (e.g., Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride, as in ) can serve as precursors. Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C, catalyst: DMAP) to improve yields . Monitor purity via TLC and intermediate characterization by -NMR.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water) and spectroscopic techniques. Confirm molecular weight via LC-MS and functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm). Use - and -NMR to verify piperidine and thiazole moieties. Compare retention times and spectral data to reference standards (e.g., USP30 protocols in ).

Q. What are the critical solubility and stability parameters for this compound in experimental settings?

- Methodology : Assess solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies under light, heat (40–60°C), and oxidative conditions (HO) should be conducted for 48–72 hours, with HPLC monitoring for degradation products . Store lyophilized samples at -20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase from ). Parameterize the compound’s charge states with Gaussian09 (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (K, K/K) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodology : Systematic DOE (Design of Experiments) to test variables: catalyst loading (0.1–5 mol%), reaction time (2–24 h), and solvent polarity (THF vs. DMF). Analyze byproducts via LC-MS/MS and propose mechanistic pathways (e.g., nucleophilic acyl substitution vs. elimination). Cross-reference with literature on analogous thiazole-propanoyl systems ( vs. 17) .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Methodology : Synthesize enantiomers via chiral HPLC separation (Chiralpak IA column) or asymmetric catalysis. Test in vitro activity (e.g., IC in cancer cell lines) and correlate with molecular dynamics simulations of enantiomer-protein interactions. Use X-ray crystallography to resolve absolute configurations .

Q. What in vitro assays are suitable for evaluating its cytochrome P450 inhibition potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.